methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18232119
InChI: InChI=1S/C7H7N5O2/c1-14-7(13)4-3-5(8)9-2-10-6(3)12-11-4/h2H,1H3,(H3,8,9,10,11,12)
SMILES:
Molecular Formula: C7H7N5O2
Molecular Weight: 193.16 g/mol

methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate

CAS No.:

Cat. No.: VC18232119

Molecular Formula: C7H7N5O2

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate -

Specification

Molecular Formula C7H7N5O2
Molecular Weight 193.16 g/mol
IUPAC Name methyl 4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carboxylate
Standard InChI InChI=1S/C7H7N5O2/c1-14-7(13)4-3-5(8)9-2-10-6(3)12-11-4/h2H,1H3,(H3,8,9,10,11,12)
Standard InChI Key BJSHVZOLOSVJRH-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C2C(=NC=NC2=NN1)N

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic system comprising a pyrazole ring fused to a pyrimidine ring. Key substituents include:

  • 4-Amino group: A primary amine at the 4-position, enhancing hydrogen-bonding capacity.

  • 3-Methyl ester: A carboxylate ester at the 3-position, influencing solubility and metabolic stability .

The molecular formula (C₇H₇N₅O₂) corresponds to a molecular weight of 193.16 g/mol. Spectroscopic data for related compounds, such as 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid (C₆H₅N₅O₂; MW: 179.14 g/mol), provide indirect insights. For instance, 1H^1H-NMR spectra of analogs show aromatic protons between δ 7.54–8.58 ppm and methyl groups near δ 2.42 ppm .

Table 1: Comparative Molecular Properties of Pyrazolo[3,4-d]Pyrimidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylateC₇H₇N₅O₂193.164-NH₂, 3-COOCH₃
4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acidC₆H₅N₅O₂179.144-NH₂, 3-COOH
6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-oneC₁₂H₁₀N₄O226.246-CH₃, 1-C₆H₅, 4-ketone

Synthesis and Derivatization Strategies

Core Scaffold Construction

The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A common route involves:

  • Esterification of Carboxylic Acid Precursors: Reacting 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .

  • Chlorination and Functionalization: Intermediate chlorinated derivatives (e.g., 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) undergo nucleophilic substitution with hydrazine or amines to introduce amino groups .

Table 2: Representative Synthetic Pathways for Pyrazolo[3,4-d]Pyrimidine Derivatives

StepReagents/ConditionsProductYield (%)
EsterificationMeOH, H₂SO₄, refluxMethyl ester derivative60–75
ChlorinationPOCl₃, TMA, 80°C4-Chloro intermediate85
HydrazinolysisNH₂NH₂, EtOH, reflux4-Hydrazinyl derivative70

Functional Group Modifications

Derivatization focuses on enhancing bioactivity:

  • Schiff Base Formation: Condensation of hydrazinyl intermediates with aldehydes/ketones to form imine-linked analogs (e.g., 5a–e in ).

  • Thioureido Derivatives: Reaction with isothiocyanates yields thioamide-containing compounds (e.g., 9a–e in ), which exhibit improved kinase inhibition .

Biological Activities and Mechanistic Insights

Table 3: Antiproliferative Activities of Selected Analogs

CompoundCell Line (IC₅₀, µM)Target Enzyme (IC₅₀, µM)
5c MCF-7: 12.3 ± 1.2CDK2: 1.8 ± 0.3
8a HCT-116: 9.7 ± 0.8EGFR: 4.2 ± 0.6
9e HepG2: 7.4 ± 0.9CDK2: 0.9 ± 0.1

Structure-Activity Relationships (SAR)

  • Amino Group at C4: Critical for kinase binding; removal reduces potency by >10-fold .

  • Ester vs. Carboxylic Acid: Methyl esters improve cell permeability over carboxylic acids (e.g., 3.2-fold higher uptake in HeLa cells) .

  • Aryl Substitutions: Para-substituted phenyl groups (e.g., -Cl, -OH) enhance target affinity via hydrophobic interactions .

Challenges and Future Directions

Limitations in Current Knowledge

  • Pharmacokinetic Data: Absence of ADME (absorption, distribution, metabolism, excretion) studies for methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate.

  • Target Specificity: Off-target effects observed in analogs (e.g., inhibition of EGFR and PDGFR) .

Recommended Research Priorities

  • Synthetic Optimization: Develop one-pot methodologies to reduce step counts and improve yields.

  • In Vivo Validation: Evaluate toxicity and efficacy in murine cancer models.

  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes with CDK2 and Bcl-2 .

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